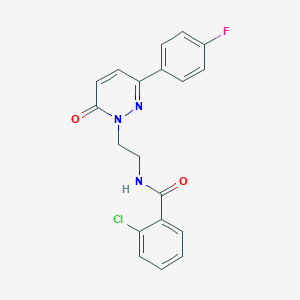

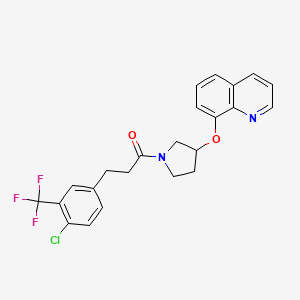

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide, also known as Boc-3-oxo-4-(6-methyl-2-oxo-2H-pyran-4-yl)-1-pyrrolidinecarboxylic acid, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Reductive Cleavage in Organic Synthesis

- Facilitated Reduction of Aromatic Carboxamides : Research demonstrates that aromatic and heteroaromatic N-benzyl carboxamides, including those with tert-butyl acylcarbamate groups, can undergo facilitated reduction. This reduction process allows for regiospecific cleavage of C(O)-N bonds under mild conditions, yielding nearly quantitative yields of Boc-protected (benzyl)amine. Such processes are pivotal in organic synthesis, providing a pathway to selectively break down complex molecules into more manageable fragments for further modification (Ragnarsson et al., 2001).

Advances in Lithiation Techniques

- Control of Lithiation Site : The compound's structural motif assists in directing lithiation processes, particularly in pyridine derivatives. Lithiation with tert-butyllithium in specific conditions targets the nitrogen and the ring at the 4-position, facilitating the synthesis of substituted derivatives with high yields. This precise control over lithiation sites is crucial in synthesizing complex organic molecules with specific functional groups (Smith et al., 2013).

Development of Aromatic Polyamides

- Synthesis of Aromatic Polyamides : The compound's derivative, tert-butylhydroquinone, has been utilized to synthesize aromatic polyamides with high thermal stability and solvent resistance. These materials are significant in the development of advanced polymers with potential applications in electronics, automotive, and aerospace industries due to their robust physical properties (Yang et al., 1999).

Modulation of Genotoxicity

- Genotoxicity Modulation : Derivatives of N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide have been studied for their ability to modulate genotoxicity. Compounds like N-tert-butyl-alpha-phenylnitrone and its derivatives are investigated for their potential to mitigate DNA damage induced by other compounds, indicating their role in therapeutic applications and toxicology (Skolimowski et al., 2010).

Synthesis of Pyrrole Derivatives

- Pyrrole-3-carboxylic Acid Synthesis : A novel one-step, continuous flow synthesis method has been reported for pyrrole-3-carboxylic acids starting from tert-butyl acetoacetates. This method exemplifies the compound's utility in streamlining the synthesis process of complex organic molecules, particularly those with applications in pharmaceuticals (Herath & Cosford, 2010).

Propriétés

IUPAC Name |

N-tert-butyl-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-10-7-12(8-13(18)20-10)21-11-5-6-17(9-11)14(19)16-15(2,3)4/h7-8,11H,5-6,9H2,1-4H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLAEBIGIBHTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2922493.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)

![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)

![Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate](/img/structure/B2922500.png)

![5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2922502.png)

![1-[(3-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2922507.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2922508.png)

![1-(3,4-Dichlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2922509.png)

![5-(4-methoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2922512.png)